- Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex, Journal of Molecular Structure, 2019, 1177, 199-203

Cas no 89267-41-4 (Dehydronitrendipine)

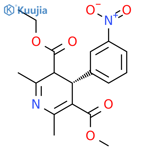

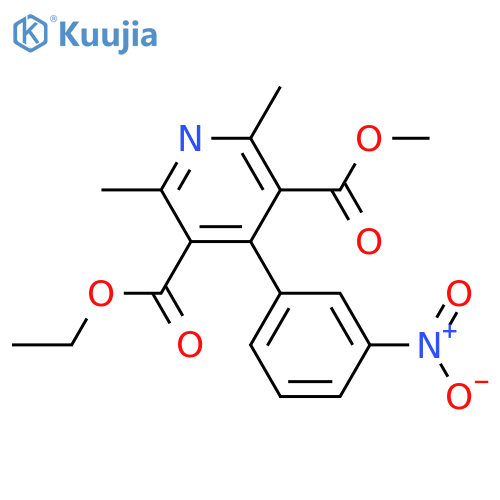

Dehydronitrendipine structure

Nome del prodotto:Dehydronitrendipine

Numero CAS:89267-41-4

MF:C18H18N2O6

MW:358.345324993134

CID:724984

Dehydronitrendipine Proprietà chimiche e fisiche

Nomi e identificatori

-

- Dehydronitrendipine

- 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester

- Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- BAY-m 4786

- 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)

- 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

- Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)

-

- Inchi: 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3

- Chiave InChI: YEHVABIPGJLMET-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC

Proprietà calcolate

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 7

- Conta atomi pesanti: 26

- Conta legami ruotabili: 6

- Complessità: 534

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: 15

- XLogP3: 3.2

Proprietà sperimentali

- Densità: 1.259±0.06 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: 59-61 ºC

- Solubilità: Quasi insolubile (0,061 g/l) (25°C),

Dehydronitrendipine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | D229990-100mg |

Dehydronitrendipine |

89267-41-4 | 100mg |

$487.00 | 2023-05-18 | ||

| Biosynth | ID57949-50 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 50mg |

$191.00 | 2023-01-04 | ||

| Biosynth | ID57949-100 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 100MG |

$636.00 | 2023-01-04 | ||

| Biosynth | ID57949-10 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 10mg |

$63.60 | 2023-01-04 | ||

| TRC | D229990-250mg |

Dehydronitrendipine |

89267-41-4 | 250mg |

$973.00 | 2023-05-18 | ||

| Biosynth | ID57949-25 mg |

2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester |

89267-41-4 | 25mg |

$127.00 | 2023-01-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |

89267-41-4 | ¥1556.7 | 2023-01-14 | ||||

| TRC | D229990-10mg |

Dehydronitrendipine |

89267-41-4 | 10mg |

$ 63.00 | 2023-09-08 | ||

| TRC | D229990-50mg |

Dehydronitrendipine |

89267-41-4 | 50mg |

$ 265.00 | 2023-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N0905005 |

Dehydronitrendipine |

89267-41-4 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |

Dehydronitrendipine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Solvents: Methanol ; 8 h

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ; rt

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7

1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ; 4 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; pH 7

Riferimento

- A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Nitric acid Solvents: Water

Riferimento

- Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid , Acetonitrile ; 15 °C

Riferimento

- Photoinduced Aromatization of Dihydropyridines, Synthesis, 2016, 48(23), 4221-4227

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Methanol ; rt

Riferimento

- Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines, Journal of Organic Chemistry, 2006, 71(5), 2037-2045

Synthetic Routes 6

Condizioni di reazione

Riferimento

- A polarographic study of the photodegradation of nitrendipine, Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Tempo , Sodium nitrite , Iron chloride (FeCl3) Solvents: Acetic acid , Acetonitrile ; 45 min, rt

Riferimento

- An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines, Journal of Chemical Research, 2013, 37(7), 409-412

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ; 1.55 h, rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt

1.2 Reagents: Sodium pyrosulfite Solvents: Water ; rt

Riferimento

- An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine, Tetrahedron, 2008, 64(24), 5649-5656

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Acetic acid , Lead tetraacetate Solvents: Dichloromethane ; 15 min, rt; 60 min, rt

Riferimento

- Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate, Heterocycles, 2005, 65(1), 23-35

Dehydronitrendipine Raw materials

Dehydronitrendipine Preparation Products

Dehydronitrendipine Letteratura correlata

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

89267-41-4 (Dehydronitrendipine) Prodotti correlati

- 67035-22-7(3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate)

- 1805139-38-1(Methyl 3-cyano-2-(difluoromethyl)pyridine-6-acetate)

- 2229112-25-6(3-(1,1,2,2-tetrafluoroethoxy)azetidine)

- 351526-07-3(3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide)

- 1638764-18-7(7-fluoro-1H-indazol-6-ol)

- 2639430-25-2(ethyl 1-methyl-5-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo4,3-bpyridine-6-carboxylate)

- 618873-66-8(4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one)

- 396721-50-9(2-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide)

- 2228157-78-4(2-(3-sulfanylpropyl)benzene-1,3,5-triol)

- 2172571-32-1(5-(3-methylbutyl)-1-propyl-1H-1,2,3-triazole-4-carboxamide)

Fornitori consigliati

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Hebei Ganmiao New material Technology Co., LTD

Membro d'oro

CN Fornitore

Grosso

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Minglong (Xianning) Medicine Co., Ltd.

Membro d'oro

CN Fornitore

Grosso